molecular formula C11H21NO3 B13567902 Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate

Cat. No.: B13567902
M. Wt: 215.29 g/mol
InChI Key: XZCPBQVUAKVYGO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate, often involves multi-component reactions, cyclization, and hydrogenation processes. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production methods for piperidine derivatives typically focus on optimizing reaction conditions to achieve high yields and purity. These methods may include continuous flow processes, high-pressure hydrogenation, and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate include:

Uniqueness

This compound is unique due to its specific structural features, such as the hydroxyl group on the piperidine ring and the ester functional group. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate

InChI

InChI=1S/C11H21NO3/c1-4-15-9(13)10(2,3)11(14)5-7-12-8-6-11/h12,14H,4-8H2,1-3H3

InChI Key

XZCPBQVUAKVYGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1(CCNCC1)O

Origin of Product

United States

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